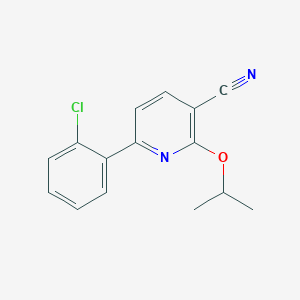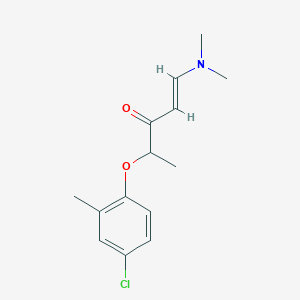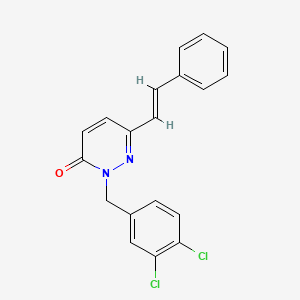![molecular formula C19H13Cl2F3N2O4S B3035353 [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate CAS No. 318469-38-4](/img/structure/B3035353.png)
[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Overview
Description
[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C19H13Cl2F3N2O4S and its molecular weight is 493.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate”:
Antiviral Applications
This compound has shown potential in antiviral research, particularly against viruses like the tobacco mosaic virus (TMV). The sulfonyl and pyrazole moieties are known for their antiviral properties, making this compound a candidate for developing antiviral agents .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting the growth of Gram-positive bacteria . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Properties
The compound’s structure, particularly the sulfonyl and pyrazole groups, has been linked to antifungal activity. Studies have demonstrated its effectiveness against fungal pathogens, suggesting its use in agricultural settings to protect crops from fungal infections .
Antimalarial Research
Pyrazole derivatives, including this compound, have been explored for their antimalarial properties. The compound’s ability to inhibit the growth of malaria parasites in vitro highlights its potential as a lead compound for antimalarial drug development .
Antileishmanial Activity
This compound has also been studied for its antileishmanial properties. Leishmaniasis, a disease caused by protozoan parasites, requires new therapeutic agents, and this compound’s structure has shown promise in inhibiting the growth of these parasites .
Cancer Research
The compound’s unique structure has been investigated for its potential anticancer properties. The presence of the trifluoromethyl group is particularly interesting, as it can enhance the compound’s ability to inhibit cancer cell growth. Research in this area focuses on the compound’s ability to induce apoptosis in cancer cells .
Agricultural Applications
Beyond its antifungal properties, this compound has potential applications in agriculture as a pesticide. Its ability to inhibit the growth of various plant pathogens makes it a candidate for developing new, more effective pesticides .
Drug Design and Development
The compound’s diverse biological activities make it a valuable scaffold in drug design. Its structure can be modified to enhance its efficacy and reduce toxicity, making it a versatile starting point for developing new therapeutic agents .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, causing a variety of changes . For instance, some compounds have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways . For instance, some compounds have shown inhibitory activity against influenza A .
Pharmacokinetics
The synthesis of this compound involves several steps, including esterification, hydrazination, salt formation, and cyclization . These steps could potentially influence its bioavailability.
Result of Action
It’s known that similar compounds have shown certain anti-tobacco mosaic virus activity .
Action Environment
The synthesis of similar compounds has been reported to involve conditions such as temperature , which could potentially influence their action.
properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O4S/c1-26-17(31(28,29)14-8-6-13(21)7-9-14)15(16(25-26)19(22,23)24)10-30-18(27)11-2-4-12(20)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUIHISZHRJULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115303 | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
CAS RN |
318469-38-4 | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035270.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine](/img/structure/B3035273.png)
triazin-4-one](/img/structure/B3035274.png)
triazin-4-one](/img/structure/B3035276.png)


![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035282.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)

![4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3035286.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3035292.png)